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Compound of Interest

Compound Name: 3,5-dimethyl-1H-pyrazol-4-ol

Cat. No.: B1273588 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed multi-step synthesis protocol for 3,5-dimethyl-1H-pyrazol-
4-ol, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is presented as a

four-step sequence commencing with the formation of 3,5-dimethyl-1H-pyrazole, followed by

nitration, reduction, and a final diazotization and hydrolysis to yield the target compound.

Overall Synthesis Scheme
The synthetic pathway to 3,5-dimethyl-1H-pyrazol-4-ol is outlined below. The process begins

with the cyclocondensation of acetylacetone and hydrazine to form the pyrazole ring, which is

then functionalized at the 4-position through a series of transformations.
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Caption: Four-step synthesis of 3,5-dimethyl-1H-pyrazol-4-ol.

Experimental Protocols
Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole
This procedure is adapted from established methods for the condensation of β-dicarbonyl

compounds with hydrazine.[1][2]

Materials and Reagents:

Acetylacetone (2,4-pentanedione)

Hydrazine hydrate or Hydrazine sulfate
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Sodium hydroxide (if using hydrazine sulfate)

Ethanol or Water

Diethyl ether

Anhydrous potassium carbonate

Saturated sodium chloride solution

Procedure:

In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve

hydrazine hydrate (0.50 mol) in ethanol (50 mL).

Cool the flask in an ice bath to 0-5 °C.

Slowly add acetylacetone (0.50 mol) dropwise to the cooled hydrazine solution with

continuous stirring, maintaining the temperature below 10 °C. The addition should take

approximately 30 minutes.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then reflux for 1 hour.

Remove the solvent under reduced pressure using a rotary evaporator.

Dissolve the residue in diethyl ether (150 mL) and wash with a saturated sodium chloride

solution (2 x 50 mL).

Dry the organic layer over anhydrous potassium carbonate, filter, and remove the ether by

distillation.

The resulting solid is 3,5-dimethyl-1H-pyrazole, which can be purified by recrystallization

from a suitable solvent like n-hexane.
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Parameter Value

Yield 77-95%

Melting Point 107-108 °C

Appearance White crystalline solid

Step 2: Synthesis of 3,5-dimethyl-4-nitro-1H-pyrazole
The nitration of 3,5-dimethyl-1H-pyrazole is achieved using a standard nitrating mixture.

Materials and Reagents:

3,5-dimethyl-1H-pyrazole

Concentrated sulfuric acid (98%)

Concentrated nitric acid (70%)

Ice

Dichloromethane

Procedure:

In a flask cooled in an ice-salt bath, add concentrated sulfuric acid (20 mL).

Slowly add 3,5-dimethyl-1H-pyrazole (0.10 mol) in portions to the sulfuric acid with stirring,

ensuring the temperature remains below 10 °C.

Prepare a nitrating mixture by slowly adding concentrated nitric acid (0.11 mol) to

concentrated sulfuric acid (10 mL) in a separate flask, cooled in an ice bath.

Add the nitrating mixture dropwise to the pyrazole solution, maintaining the reaction

temperature between 0 and 5 °C.

After the addition is complete, stir the mixture at room temperature for 2 hours.
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Pour the reaction mixture onto crushed ice (200 g) and neutralize carefully with a saturated

sodium bicarbonate solution.

Extract the product with dichloromethane (3 x 75 mL).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the

solvent to yield 3,5-dimethyl-4-nitro-1H-pyrazole.

Parameter Value

Yield ~76%

Appearance Yellow solid

Step 3: Synthesis of 3,5-dimethyl-1H-pyrazol-4-amine
The reduction of the nitro group is carried out using tin(II) chloride in an acidic medium.

Materials and Reagents:

3,5-dimethyl-4-nitro-1H-pyrazole

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

Concentrated hydrochloric acid

Ethanol

Sodium hydroxide solution (10 M)

Ethyl acetate

Procedure:

In a round-bottomed flask, suspend 3,5-dimethyl-4-nitro-1H-pyrazole (0.05 mol) in ethanol

(100 mL).

Add tin(II) chloride dihydrate (0.25 mol) to the suspension.
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Heat the mixture to reflux and then add concentrated hydrochloric acid (25 mL) dropwise.

Continue refluxing for 3-4 hours, monitoring the reaction by TLC until the starting material is

consumed.

Cool the reaction mixture to room temperature and remove the ethanol under reduced

pressure.

Add water (100 mL) to the residue and basify to pH 10-12 with 10 M sodium hydroxide

solution, which will precipitate tin salts.

Extract the aqueous layer with ethyl acetate (4 x 100 mL).

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the

solvent to obtain 3,5-dimethyl-1H-pyrazol-4-amine.

Parameter Value

Yield >90%

Appearance Off-white solid

Step 4: Synthesis of 3,5-dimethyl-1H-pyrazol-4-ol
The final step involves the diazotization of the amino group followed by hydrolysis of the

resulting diazonium salt.

Materials and Reagents:

3,5-dimethyl-1H-pyrazol-4-amine

Concentrated hydrochloric acid

Sodium nitrite (NaNO₂)

Water

Copper(I) oxide (optional, as a catalyst for decomposition)
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Procedure:

Dissolve 3,5-dimethyl-1H-pyrazol-4-amine (0.04 mol) in a mixture of concentrated

hydrochloric acid (15 mL) and water (50 mL) in a beaker cooled to 0-5 °C in an ice-salt bath.

Prepare a solution of sodium nitrite (0.044 mol) in cold water (20 mL).

Add the sodium nitrite solution dropwise to the amine solution, keeping the temperature

below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete

formation of the diazonium salt.

Slowly heat the solution of the diazonium salt to 50-60 °C. Nitrogen gas will evolve. Maintain

this temperature until the gas evolution ceases.

Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

Extract the product with ethyl acetate (3 x 75 mL).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the

solvent.

The crude product can be purified by column chromatography or recrystallization to yield 3,5-
dimethyl-1H-pyrazol-4-ol.

Parameter Value

Appearance Solid

Logical Workflow of the Synthesis
The following diagram illustrates the sequential steps and transformations in the synthesis of

3,5-dimethyl-1H-pyrazol-4-ol.
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Starting Materials

Step 1: Cyclization

Step 2: Nitration

Step 3: Reduction

Step 4: Diazotization & Hydrolysis

Acetylacetone

React in Ethanol
Reflux 1h

Hydrazine

3,5-dimethyl-1H-pyrazole

Add HNO3/H2SO4
0-5 °C, 2h

3,5-dimethyl-4-nitro-1H-pyrazole

React with SnCl2/HCl
Reflux 3-4h

3,5-dimethyl-1H-pyrazol-4-amine

1. NaNO2/HCl, <5 °C
2. Heat to 50-60 °C

3,5-dimethyl-1H-pyrazol-4-ol
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Caption: Workflow diagram for the synthesis of 3,5-dimethyl-1H-pyrazol-4-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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